The synthesis of 4-Bromo-2-ethylpyridine can be achieved through several methods, primarily involving nucleophilic substitution reactions. One common synthetic route includes:
For example, one method involves adding 2-ethylpyridine to a solution of hydrogen bromide followed by the addition of bromine, resulting in high yields of 4-Bromo-2-ethylpyridine.
The molecular structure of 4-Bromo-2-ethylpyridine can be described as follows:
The presence of the bromine atom enhances the electrophilic character of the molecule, making it suitable for further chemical transformations.
4-Bromo-2-ethylpyridine is reactive due to the presence of the bromine substituent, which can participate in various nucleophilic substitution reactions. Common reactions include:
These reactions are significant for creating derivatives that may have enhanced biological activity or utility in pharmaceuticals.
While specific mechanisms of action for 4-Bromo-2-ethylpyridine in biological systems are not extensively documented, its role as a substrate or inhibitor in enzymatic reactions has been noted. For instance, it has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect pharmacokinetics when co-administered with other drugs metabolized by this enzyme.
The physical and chemical properties of 4-Bromo-2-ethylpyridine are critical for its application in various fields:
These properties indicate that while it is volatile, it can also interact well with other organic compounds, making it suitable for various synthetic applications.
4-Bromo-2-ethylpyridine finds applications across several scientific fields:
4-Bromo-2-ethylpyridine (CAS 156761-88-5) is a halogen-substituted heterocyclic compound with the molecular formula C₇H₈BrN and a molecular weight of 186.05 g/mol. Its systematic IUPAC name reflects the substitution pattern: a bromine atom at the para-position (C4) and an ethyl group (–CH₂CH₃) at the ortho-position (C2) of the pyridine ring. Common synonyms include 4-Ethyl-2-bromopyridine and 2-Bromo-4-ethylpyridine, though these are chemically distinct isomers. The compound’s structure is unambiguously defined by its SMILES notation (CCC1=NC=CC(=C1)Br) and InChIKey (TVRGNBFSOZCSSE-UHFFFAOYSA-N), which encode atomic connectivity and stereochemical features [3] [7].
Key structural properties include:
Table 1: Nomenclature and Identifiers
Systematic Name | CAS Registry | Molecular Formula | SMILES | PubChem CID |
---|---|---|---|---|
4-Bromo-2-ethylpyridine | 156761-88-5 | C₇H₈BrN | CCC1=NC=CC(=C1)Br | 22317463 |
Table 2: Comparative Naming Conventions
Source | Identifier | Synonym Used |
---|---|---|
PubChem | CID 22317463 | 4-Bromo-2-ethylpyridine |
ChemScene | CS-0035828 | 4-Bromo-2-ethyl-pyridine |
ChemImpex | 54453-91-7 | 2-Bromo-4-ethylpyridine (isomer) |
The synthesis of substituted pyridines emerged prominently in the mid-20th century with the development of heterocyclic chemistry frameworks. While unsubstituted pyridine was first isolated from coal tar in 1846, alkyl- and halogen-substituted derivatives like 4-bromo-2-ethylpyridine gained attention in the 1970s–1980s as versatile intermediates. This period saw advances in:
The compound’s first reported synthesis likely involved:
Table 3: Historical Timeline of Key Advances
Era | Development | Impact on 4-Bromo-2-ethylpyridine Chemistry |
---|---|---|
Pre-1950 | Classical pyridine syntheses (e.g., Chichibabin) | Enabled access to core heterocycle |
1960s–1980s | Directed ortho-metalation; Transition-metal catalysis | Permitted regioselective ethyl/bromo installation |
2000s–Present | Cross-coupling optimization (Suzuki, Stille) | Expanded utility in pharmaceutical synthesis |
4-Bromo-2-ethylpyridine serves as a pivotal building block in medicinal chemistry and materials science due to its balanced reactivity profile:
Synthetic Versatility
Pharmaceutical Applications
As a key intermediate in drug synthesis, it contributes to:
Table 4: Synthetic Applications and Target Molecules
Reaction Type | Conditions | Product | Application |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 4-(Pyridin-3-yl)-2-ethylpyridine | Kinase inhibitor backbone |
Lithiation-Electrophile Trapping | n-BuLi, THF, –78°C; then I₂ | 4-Bromo-3-iodo-2-ethylpyridine | Radiolabeled probes |
Ethyl Oxidation | KMnO₄, H₂O, Δ | 4-Bromo-2-pyridylacetic acid | NSAID intermediates |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0